Propargyl-PEG2-OH

Descripción

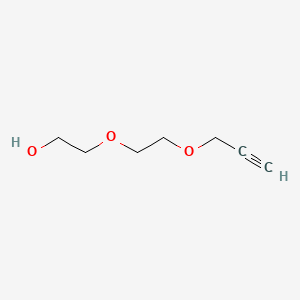

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSDTFBXUYBZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222513 | |

| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-43-1 | |

| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propyn-2-yloxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propargyl-PEG2-OH: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the structure, properties, and applications of Propargyl-PEG2-OH, a versatile bifunctional linker critical in the advancement of bioconjugation and targeted protein degradation.

This compound is a heterobifunctional molecule featuring a terminal alkyne group and a primary hydroxyl group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its PEG component imparts increased hydrophilicity and biocompatibility to the parent molecule, while the terminal alkyne and hydroxyl groups provide reactive handles for covalent modification.

Core Properties and Specifications

The physicochemical properties of this compound are summarized in the table below. These specifications are critical for its application in precise chemical syntheses.

| Property | Value |

| IUPAC Name | 2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethan-1-ol |

| Synonyms | Propargyl-PEG2-alcohol |

| CAS Number | 7218-43-1 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically ≥95% |

| Density | 1.06 g/cm³ |

| Boiling Point | 81 °C at 1 mmHg |

| Solubility | Soluble in water, DMSO, DCM, and DMF |

| Storage Conditions | Store at -20°C for long-term stability. For short-term (days to weeks), storage at 4°C is acceptable. |

Key Applications in Research and Drug Development

This compound is a cornerstone in modern bioconjugation techniques, primarily due to its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high efficiency and specificity allow for the reliable formation of stable triazole linkages between molecules.

PROTAC Synthesis

A major application of this compound is in the construction of PROTACs. These chimeric molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the target protein ligand to the E3 ligase ligand. Its defined length and flexibility are crucial for the proper orientation of the two ligands to form a productive ternary complex (Target Protein - PROTAC - E3 Ligase). A prominent example of its use is in the synthesis of Thalidomide-O-PEG2-propargyl, a common intermediate for creating cereblon (CRBN)-recruiting PROTACs.[1][2]

Bioconjugation and PEGylation

The alkyne group of this compound provides a reactive site for "clicking" onto azide-modified biomolecules, such as proteins, peptides, and nucleic acids.[3] The hydroxyl group can be further functionalized, for example, by converting it into a carboxylic acid or an amine, to enable conjugation to other molecules through amide bond formation or other chemistries. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, a process known as PEGylation.

Experimental Protocols

While specific reaction conditions should be optimized for each unique application, the following sections provide detailed methodologies for the key experiments involving this compound.

Synthesis of this compound (Illustrative Protocol)

Materials:

-

Diethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of excess diethylene glycol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents relative to propargyl bromide).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an alkyne-containing molecule like this compound and an azide-functionalized molecule.[5][6]

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be prepared immediately before use.

-

In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen solvent.

-

If using a ligand, pre-mix the CuSO₄ (0.01-0.1 equivalents) and the ligand (e.g., THPTA, typically in a 1:2 to 1:5 molar ratio to copper) in the solvent.

-

Add the copper/ligand solution to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but can be monitored by TLC or LC-MS.

-

Upon completion, the product can be purified by standard methods such as column chromatography or preparative HPLC.

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process: first, the attachment of one of the ligands to the linker, followed by the attachment of the second ligand. The following is a generalized workflow.

Step 1: Amide Coupling (Example)

This step involves coupling a ligand containing a carboxylic acid to the hydroxyl group of this compound (after its activation or conversion to an amine). Alternatively, if the this compound is first converted to Propargyl-PEG2-acid, it can be coupled to an amine-containing ligand.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The product from Step 1, which now contains a terminal alkyne, is reacted with the second ligand that has been functionalized with an azide (B81097) group, following the CuAAC protocol described above.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the linker in bringing the target protein and the E3 ligase into proximity.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the general synthetic strategy for constructing a PROTAC molecule using this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

References

An In-Depth Technical Guide to Propargyl-PEG2-OH: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-OH is a bifunctional molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, incorporating a terminal alkyne, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive hydroxyl group, offers a versatile platform for the precise chemical modification of biomolecules and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its utility in Proteolysis Targeting Chimeras (PROTACs) and click chemistry.

Chemical Structure and Properties

This compound, systematically named 2-[2-(2-propynyloxy)ethoxy]ethanol, is a small molecule with the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Its structure is characterized by a propargyl group (a terminal alkyne), which serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This is connected to a hydroxyl group via a flexible and hydrophilic diethylene glycol spacer. The hydroxyl group provides a site for further chemical modification, allowing for the attachment of other molecules of interest.

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 7218-43-1 | [1] |

| Appearance | Colorless to light yellow liquid | |

| IUPAC Name | 2-[2-(2-propynyloxy)ethoxy]ethanol | |

| Density | 1.06 g/cm³ | |

| Boiling Point | 81 °C at 1 mmHg | |

| Solubility | Soluble in water, ethanol, DMSO, DCM, and DMF | |

| Purity | Typically ≥95% | [1] |

| Storage | -20°C for long-term storage |

Analytical Data

While specific, detailed spectra for this compound are not widely published, the expected NMR and mass spectrometry data are consistent with its known structure. The following tables provide predicted and typical analytical data based on the compound's structure and data from similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ≡C-H | ~2.4 | Triplet | ~2.4 |

| -O-CH ₂-C≡ | ~4.2 | Doublet | ~2.4 |

| -O-CH ₂-CH ₂-O- | ~3.7 | Multiplet | |

| -CH ₂-OH | ~2.5 | Triplet (can be broad) | |

| -O-CH ₂-CH ₂-OH | ~3.6 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C ≡CH | ~80 |

| C≡C H | ~75 |

| -O-C H₂-C≡ | ~58 |

| -O-C H₂-C H₂-O- | ~70, ~72 |

| -C H₂-OH | ~61 |

Mass Spectrometry: The expected exact mass is 144.0786 g/mol . Mass spectrometry analysis would typically show a molecular ion peak [M+H]⁺ at m/z 145.0859 and/or a sodium adduct [M+Na]⁺ at m/z 167.0678.

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile building block in several cutting-edge areas of chemical biology and drug discovery.

PROTAC Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that binds to an E3 ligase, and a linker that connects the two.

This compound is frequently used as a precursor for the synthesis of PROTAC linkers. The PEG component of the linker is crucial as it enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The terminal alkyne of this compound allows for the straightforward attachment of one of the ligands via a click reaction, providing a modular and efficient approach to PROTAC synthesis.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

Bioconjugation via Click Chemistry

The terminal alkyne of this compound makes it an ideal reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This reaction allows for the covalent ligation of this compound to molecules containing an azide (B81097) group, forming a stable triazole linkage. The mild reaction conditions and high specificity of CuAAC make it suitable for the modification of sensitive biomolecules such as peptides, proteins, and nucleic acids.

The hydrophilic PEG spacer can be used to improve the solubility and reduce the aggregation of the modified biomolecule. The hydroxyl group can be further functionalized before or after the click reaction, enabling the creation of more complex bioconjugates.

The following diagram illustrates a general workflow for a CuAAC reaction.

Experimental Protocols

Synthesis of this compound

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the bioconjugation of an azide-containing molecule to this compound. The specific concentrations and reaction conditions may need to be optimized for different substrates.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Degassed buffer (e.g., phosphate-buffered saline, PBS)

-

Organic co-solvent if needed (e.g., DMSO, t-BuOH)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the THPTA ligand (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used).

-

Add the degassed buffer to achieve the desired final concentration. An organic co-solvent may be added to improve solubility.

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction and Monitoring:

-

Gently mix the reaction and allow it to proceed at room temperature.

-

The reaction progress can be monitored by techniques such as LC-MS or HPLC.

-

-

Purification:

-

Once the reaction is complete, the desired bioconjugate can be purified from the reaction mixture using appropriate techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove the copper catalyst and unreacted starting materials.

-

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers, scientists, and drug development professionals. Its unique combination of a reactive alkyne, a hydrophilic PEG spacer, and a functionalizable hydroxyl group makes it an ideal building block for a wide range of applications, from the synthesis of advanced PROTACs to the precise modification of biomolecules via click chemistry. The continued development of novel therapeutics and bioconjugates will undoubtedly rely on the robust and efficient chemistry enabled by molecules such as this compound.

References

Propargyl-PEG2-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG2-OH, a versatile bifunctional linker molecule increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its core chemical and physical properties, details its primary applications, and provides exemplary experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, systematically named 2-[2-(prop-2-yn-1-yloxy)ethoxy]ethanol, is a member of the polyethylene (B3416737) glycol (PEG) family of linkers. Its structure features a terminal propargyl group (an alkyne) and a hydroxyl group, connected by a two-unit ethylene (B1197577) glycol spacer. This configuration imparts a desirable balance of hydrophilicity and reactivity, making it a valuable tool in chemical biology and drug discovery.

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| CAS Number | 7218-43-1 | [1] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Molecular Formula | C7H12O3 | [2] |

| Density | 1.06 g/cm³ | [1] |

| Boiling Point | 81 °C at 1 mmHg | [1] |

| Flash Point | 90.3 °C | [1] |

| Appearance | Liquid | [1] |

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its terminal alkyne group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with azide-modified molecules, enabling the efficient and specific conjugation of various entities such as peptides, proteins, and small molecules.[4][5][6]

A significant application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG spacer in this compound provides the necessary flexibility and length to facilitate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of an azide-containing molecule to this compound. The reaction conditions may require optimization depending on the specific substrates.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

-

Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of the azide-functionalized molecule in the same solvent.

-

Prepare a stock solution of CuSO4 in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of the TBTA or THPTA ligand in DMSO or water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the this compound solution and the azide-functionalized molecule solution. Typically, a slight excess (1.1-1.5 equivalents) of one reagent is used.

-

Add the ligand solution to the reaction mixture. The ligand is usually used in a 1:5 to 1:10 molar ratio relative to the copper sulfate.

-

Add the CuSO4 solution. The final concentration of copper typically ranges from 50 to 500 µM.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate is typically used in 5- to 10-fold excess relative to the copper sulfate.

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be purified to remove the copper catalyst and unreacted starting materials. Purification methods may include silica (B1680970) gel chromatography, preparative HPLC, or dialysis for biomolecules.

-

Visualizing Workflows and Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical bioconjugation workflow and the general mechanism of action for a PROTAC.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Synthesis and Purification of Propargyl-PEG2-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-OH, a bifunctional linker molecule, is a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs) and for use in "click chemistry" applications.[1] Its defined length polyethylene (B3416737) glycol (PEG) spacer and terminal propargyl and hydroxyl groups allow for the covalent linkage of different molecular entities with improved solubility and optimized spatial orientation. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and relevant quantitative data.

Chemical Properties and Specifications

This compound, also known as 2-[2-(prop-2-ynyloxy)ethoxy]ethanol, is a liquid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 7218-43-1 | [2] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | |

| Boiling Point | 81 °C at 1 mmHg | [2] |

| Density | 1.06 g/cm³ | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the deprotonation of one of the hydroxyl groups of di(ethylene glycol) to form an alkoxide, which then acts as a nucleophile to attack an electrophilic propargyl halide (e.g., propargyl bromide).[4][5]

Synthesis Pathway

The chemical transformation for the synthesis of this compound is illustrated below.

References

Propargyl-PEG2-OH: A Comprehensive Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility profile of Propargyl-PEG2-OH (2-[2-(prop-2-yn-1-yloxy)ethoxy]ethan-1-ol), a bifunctional molecule widely utilized in bioconjugation, drug delivery systems, and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its solubility in various aqueous and organic solvents is critical for its effective application in research and development, ensuring optimal reaction conditions, purification, and formulation.

Core Physicochemical Properties

This compound is a liquid at standard temperature and pressure, a crucial factor influencing its solubility. Unlike solid compounds which have a saturation point, liquids can be miscible in other liquids, meaning they can mix in all proportions to form a homogeneous solution. The molecular structure of this compound, featuring a short, hydrophilic di-ethylene glycol (PEG2) chain, a terminal hydroxyl group, and a terminal propargyl group, imparts an amphiphilic character. This structure facilitates its solubility in a broad range of polar solvents and some non-polar organic solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published for all common laboratory solvents. However, based on available data from suppliers and the known behavior of structurally similar short-chain PEG ethers, the following table summarizes its solubility profile. Given that this compound is a liquid, "miscible" is used to indicate that it is expected to be fully soluble in all proportions.

| Solvent System | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Classification |

| Water | Aqueous | 25 | Miscible (estimated) | Soluble |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | 25 | Miscible (estimated) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Miscible (estimated) | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Miscible (estimated) | Soluble |

| Ethanol | Polar Protic | 25 | ≥ 10 g/100 mL | Soluble |

| Methanol | Polar Protic | 25 | Miscible (estimated) | Soluble |

| Dichloromethane (B109758) (DCM) | Chlorinated | 25 | Miscible (estimated) | Soluble |

| Chloroform | Chlorinated | 25 | Miscible (estimated) | Soluble |

| Acetone | Polar Aprotic | 25 | Miscible (estimated) | Soluble |

| Ethyl Acetate | Polar Aprotic | 25 | Miscible (estimated) | Soluble |

Note: "Miscible (estimated)" indicates that while specific quantitative data is unavailable, the compound is expected to be fully miscible based on its physical state and the known properties of similar short-chain PEG derivatives. The principle of "like dissolves like" suggests strong solubility in polar solvents due to the ether linkages and terminal hydroxyl group.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Molecular Weight: With a low molecular weight of 144.17 g/mol , this compound exhibits higher solubility in organic solvents compared to high molecular weight PEG polymers.

-

Solvent Polarity: The hydrophilic nature of the di-ethylene glycol chain and the terminal hydroxyl group favors strong interactions with polar solvents such as water, alcohols, DMSO, and DMF through hydrogen bonding and dipole-dipole interactions. The propargyl group provides some non-polar character, contributing to its solubility in less polar solvents like dichloromethane and chloroform.

-

Temperature: For liquid-liquid mixing, temperature can influence miscibility, although for compounds like this compound that are already miscible at room temperature in many solvents, the effect may be less pronounced than for dissolving solids.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. For a liquid compound like this compound, this method can be adapted to determine miscibility.

Objective: To determine the solubility or miscibility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, DMSO)

-

Glass vials with screw caps

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Test Solutions:

-

In separate, labeled vials, add a known volume of the solvent to be tested.

-

To each vial, add an excess amount of this compound. Since it is a liquid, this can be done by adding a volume that would represent a very high concentration if it were a solid (e.g., 50% v/v).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The agitation should be vigorous enough to ensure thorough mixing.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials. If a single, clear phase is observed, the liquids are miscible.

-

If two phases are present, the solubility is finite. In this case, cease agitation and allow the phases to separate. Centrifugation at the same temperature can be used to accelerate phase separation.

-

-

Quantification (for non-miscible systems):

-

Carefully extract an aliquot from the solvent phase, ensuring none of the undissolved this compound phase is transferred.

-

Prepare a series of dilutions of the aliquot.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Data Reporting:

-

If miscible, report as "miscible at the tested temperature."

-

If solubility is finite, report the solubility in g/100 mL or mg/mL at the specified temperature.

-

Visualizing Experimental Workflow and Logical Relationships

To further clarify the experimental and logical processes involved in assessing the solubility of this compound, the following diagrams are provided in the DOT language.

Caption: A generalized workflow for determining the solubility of this compound.

Caption: Logical relationship governing the solubility of this compound.

An In-depth Technical Guide to PEG Linkers in Bioconjugation for Researchers, Scientists, and Drug Development Professionals

Introduction to Poly(ethylene glycol) Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties such as drugs, imaging agents, or surfaces. The process of covalently attaching PEG chains to molecules, known as PEGylation, has emerged as a cornerstone technology in drug development and biomedical research. This is due to PEG's unique properties, including its high water solubility, biocompatibility, low toxicity, and minimal immunogenicity.[1][][3] The versatility of PEG linkers allows for the fine-tuning of the physicochemical and pharmacological properties of bioconjugates, leading to enhanced therapeutic efficacy and improved diagnostic capabilities.[1][3]

This technical guide provides a comprehensive overview of PEG linkers, their various types, and their applications in bioconjugation. It includes detailed experimental protocols for common PEGylation techniques, quantitative data on the impact of linker characteristics on bioconjugate performance, and visual representations of key biological pathways and experimental workflows.

Core Concepts of PEGylation

The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[] By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can:

-

Prolong Circulation Half-Life: The increased size reduces renal clearance, leading to a longer presence in the bloodstream.[1][]

-

Reduce Immunogenicity: The flexible PEG chain can mask epitopes on the surface of the biomolecule, reducing its recognition by the immune system.[1][3]

-

Enhance Solubility and Stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and protect the conjugate from enzymatic degradation.[1][3]

-

Improve Tumor Targeting: In the case of cancer therapeutics, the prolonged circulation time can lead to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a range of reactive functional groups to suit different bioconjugation strategies.

Based on Architecture:

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of repeating ethylene (B1197577) glycol units. They are widely used in drug delivery and protein conjugation.[]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a greater shielding effect and can enable a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without causing aggregation.[][4]

-

Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more arms, often used in the creation of hydrogels and other biomaterials.[]

Based on Functionality:

-

Homobifunctional PEG Linkers: These linkers possess the same reactive group at both ends, making them suitable for crosslinking similar molecules or for surface modification.

-

Heterobifunctional PEG Linkers: These are among the most versatile linkers, featuring two different reactive groups at their termini. This allows for the specific and sequential conjugation of two different molecules, a crucial feature in the development of ADCs and other targeted therapies.[]

Based on Cleavability:

-

Non-Cleavable PEG Linkers: These form a stable, permanent bond between the biomolecule and the payload. The release of the payload in ADCs with non-cleavable linkers relies on the degradation of the antibody within the lysosome of the target cell. This can lead to a lower risk of systemic toxicity.[5][6]

-

Cleavable PEG Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions found within the target cell or tumor microenvironment. This allows for the controlled release of the payload. Common cleavage mechanisms include:

-

Acid-cleavable linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[6]

-

Protease-cleavable linkers (e.g., valine-citrulline): Cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells.[6]

-

Glutathione-sensitive linkers (e.g., disulfide bonds): Cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[6]

-

Cleavable linkers can also facilitate the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[6]

Quantitative Data on PEG Linker Performance

The choice of PEG linker significantly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy

| PEG Linker Length | Key Pharmacokinetic (PK) Characteristics | In Vitro Potency (IC50) | In Vivo Efficacy |

| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[1] | May retain higher potency.[1] | Can lead to reduced efficacy due to rapid clearance.[1] |

| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[1] | May have a moderate impact on potency.[1] | Often shows a significant improvement in efficacy.[1] |

| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[1][7] | Can lead to a more substantial reduction in cytotoxicity.[1][7] | Can lead to the highest in vivo efficacy, but the balance with potency is critical.[1][7] |

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |

| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50[8] |

| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150[8] |

| PEGylated (PEG4) | MMAE | HER2+ (NCI-N87) | 1.8[8] |

| PEGylated (PEG10K) | MMAE | HER2+ (NCI-N87) | 40.5[8] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[8]

Table 3: Performance Comparison of Branched vs. Linear PEG Linkers

| Feature | Branched PEG Linker (e.g., NH-bis(PEG3-Boc)) | Linear PEG Linker |

| Conjugation Efficiency | Can achieve quantitative and homogenous conjugation with enzymatic methods.[4] | Often results in variable yields and product heterogeneity with traditional methods.[4] |

| Hydrophilicity & Shielding | Superior shielding effect, enhanced water solubility.[4] | Good hydrophilicity, but may be less effective at shielding. |

| Drug-to-Antibody Ratio (DAR) | Enables higher DAR without inducing aggregation.[4] | High DAR with hydrophobic payloads can lead to aggregation. |

| Immunogenicity | Reduced immunogenicity due to better shielding.[4] | Can reduce immunogenicity, but may be less effective than branched PEGs. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following is a comprehensive workflow for the PEGylation of a monoclonal antibody (mAb).

Comprehensive Workflow for mAb PEGylation, Purification, and Characterization

This workflow outlines the entire process from initial conjugation to final product analysis, integrating both NHS-ester and maleimide-thiol chemistries.

dot

Caption: A comprehensive workflow for the PEGylation of a monoclonal antibody.

Protocol 1: Two-Step Antibody Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues.[9]

-

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Heterobifunctional Crosslinker (e.g., SM(PEG)n, where n is the number of PEG units)

-

Thiol-containing payload

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification columns (e.g., size-exclusion chromatography - SEC)

-

-

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Crosslinker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Antibody Activation: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purification 1: Remove the excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.

-

Payload Conjugation: Add the thiol-containing payload to the activated antibody solution at a 2- to 5-fold molar excess over the antibody.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under a nitrogen or argon atmosphere to prevent oxidation of the thiol groups.

-

Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching solution.

-

Purification 2: Purify the final ADC conjugate using SEC to remove unreacted payload and any aggregates. Further purification by ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) may be necessary to isolate specific DAR species.

-

Protocol 2: Characterization of the PEGylated Antibody

-

SDS-PAGE Analysis:

-

Run the purified ADC on a non-reducing SDS-PAGE gel alongside the unconjugated antibody.

-

Successful conjugation will be indicated by a shift to a higher molecular weight for the ADC.

-

-

Size-Exclusion Chromatography (SEC-HPLC):

-

Inject the purified ADC onto an SEC-HPLC column.

-

Assess the purity of the conjugate by monitoring for the presence of aggregates or fragments.

-

-

Hydrophobic Interaction Chromatography (HIC-HPLC):

-

Inject the ADC onto a HIC-HPLC column.

-

The retention time will be proportional to the drug-to-antibody ratio (DAR), allowing for the determination of the average DAR and the distribution of different DAR species.

-

-

Mass Spectrometry (MS):

-

Analyze the intact ADC using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the conjugate and determine the precise DAR.

-

For site-of-conjugation analysis, the ADC can be digested with an enzyme (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.

-

Signaling Pathway and Mechanism of Action

The following diagram illustrates the cellular uptake, processing, and payload release of a typical antibody-drug conjugate with a cleavable PEG linker.

dot

Caption: Cellular uptake and mechanism of action of an ADC.

Conclusion

PEG linkers are a powerful and versatile tool in bioconjugation, enabling the development of more effective and safer therapeutics and diagnostics. The choice of PEG linker architecture, functionality, and length is a critical design parameter that must be carefully optimized to achieve the desired balance of pharmacokinetics, potency, and safety. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design, synthesize, and characterize novel PEGylated bioconjugates. As our understanding of the interplay between linker chemistry and biological activity continues to grow, so too will the innovation and application of PEG linkers in medicine.

References

- 1. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Propargyl Group: A Linchpin in Bioorthogonal Chemistry for Research and Drug Development

An In-depth Technical Guide

Introduction

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] This powerful concept has revolutionized our ability to study and manipulate biological systems with high precision. Central to many of these reactions is the propargyl group , a small, versatile, and bio-inert functional group containing a terminal alkyne. Its unique reactivity profile allows for highly specific ligations with a complementary reaction partner, enabling researchers and drug development professionals to label, track, and modify biomolecules in their native environment.

This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in bioorthogonal chemistry. It details the core reactions, methodologies for incorporating the propargyl handle into various biomolecules, quantitative data for reaction comparison, and detailed experimental protocols for key applications.

Core Bioorthogonal Reactions Involving the Propargyl Group

The terminal alkyne of the propargyl group is the key to its utility in bioorthogonal chemistry, participating in a variety of highly selective and efficient reactions. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (provided by the propargyl group) and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] The reaction is catalyzed by copper(I), which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed version.[3]

Mechanism: The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. A dinuclear copper mechanism is now widely accepted to be operative in many cases, where a second copper atom can play a role in activating the azide.[4]

Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5] This reaction utilizes a cyclooctyne (B158145), a strained cyclic alkyne, in place of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly without the need for a catalyst.[5] While the propargyl group itself is not strained, it is the conceptual basis from which these strained alkynes are derived and is often used in the synthesis of the azide-bearing partner.

Mechanism: The SPAAC reaction is a concerted [3+2] cycloaddition. The rate of the reaction is highly dependent on the structure of the cyclooctyne, with modifications that increase ring strain or lower the LUMO of the alkyne leading to faster kinetics.

Simplified mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[6] While traditionally used in organic synthesis, its bioorthogonal potential has been explored for the modification of biomolecules under aqueous conditions.[1]

Mechanism: The catalytic cycle involves both the palladium catalyst and the copper co-catalyst. The palladium cycle includes oxidative addition of the halide, while the copper cycle facilitates the formation of a copper acetylide, which then participates in a transmetalation step with the palladium complex.

Catalytic cycles of the Sonogashira cross-coupling reaction.

Incorporation of the Propargyl Group into Biomolecules

A key advantage of the propargyl group is the variety of methods available for its site-specific incorporation into biomolecules.

Proteins

The propargyl group can be introduced into proteins using metabolic labeling with non-canonical amino acids. L-homopropargylglycine (HPG), an analogue of methionine, can be incorporated into newly synthesized proteins by the cell's own translational machinery.[7] This allows for the proteome-wide labeling of nascent proteins.

Nucleic Acids

Propargyl modifications can be readily introduced into oligonucleotides during solid-phase synthesis.[8] For example, a propargyl group can be attached to the 5' or 3' terminus, or internally, via a phosphoramidite (B1245037) building block or post-synthetically using a propargyl-NHS ester to modify an amino-linker.[8]

Glycans

Metabolic labeling is also a powerful tool for introducing propargyl groups into glycans. Cells can be fed with peracetylated N-propargyl-mannosamine (ManNProp), which is metabolized and incorporated into sialic acid residues on cell surface glycoproteins.[9]

Lipids

The propargyl group can be incorporated into lipids through metabolic labeling with modified precursors. For instance, propargylcholine can be used to label choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin.[10][11]

General workflow for biomolecule labeling using the propargyl group.

Quantitative Data Summary

The choice of bioorthogonal reaction often depends on factors such as reaction kinetics, with faster reactions being preferable for applications involving low concentrations or dynamic processes. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Second-Order Rate Constants for CuAAC with Various Ligands

| Ligand | Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| None | Propargyl alcohol | 3-azido-7-hydroxycoumarin | ~0.1 | [12] |

| TBTA | Propargyl alcohol | 3-azido-7-hydroxycoumarin | < 5 | [13] |

| THPTA | Propargyl alcohol | 3-azido-7-hydroxycoumarin | ~10-20 | [12][13] |

| BTTAA | Propargyl alcohol | 3-azido-7-hydroxycoumarin | > 40 | [13] |

Table 2: Comparison of Second-Order Rate Constants for SPAAC with Different Cyclooctynes

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| BCN | Benzyl azide | ~0.06 - 0.1 | [8][14] |

| DIBO | Benzyl azide | ~0.3 - 0.7 | [8] |

| DBCO | Benzyl azide | ~0.6 - 1.0 | [8][14] |

| DIFO | Benzyl azide | ~0.7 | [10] |

Table 3: Yields of Bioorthogonal Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |

| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂, no CuI, in water | 92 | [1] |

| 4-Bromotoluene | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | 95 | [6] |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, no CuI, in water | 99 | [1] |

| 2-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd, CuI, PPh₃ | 85 | [6] |

Detailed Experimental Protocols

Protocol 1: CuAAC Labeling of Metabolically Labeled Proteins in Cell Lysate

This protocol describes the labeling of proteins containing L-homopropargylglycine (HPG) with an azide-functionalized fluorescent dye.

Materials:

-

Cell lysate containing HPG-labeled proteins

-

Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

-

Tris-buffered saline (TBS), pH 7.4

Procedure:

-

To 100 µL of cell lysate (containing ~50-100 µg of total protein) in a microcentrifuge tube, add the azide-fluorophore to a final concentration of 100 µM.

-

Prepare the catalyst premix: in a separate tube, combine 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. Vortex briefly.

-

Add the 7.5 µL of the catalyst premix to the cell lysate/azide mixture.

-

Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate. The final concentrations should be approximately 0.5 mM Cu, 2.5 mM THPTA, and 10 mM sodium ascorbate.

-

Incubate the reaction at room temperature for 1 hour with gentle rotation.

-

The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: SPAAC Labeling of Cell Surface Glycans

This protocol details the labeling of cell surface glycans metabolically engineered to display azido (B1232118) sugars with a DBCO-functionalized fluorescent dye.

Materials:

-

Cells cultured in the presence of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-fluorophore conjugate (e.g., DBCO-Cy5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA)

Procedure:

-

Culture cells in media supplemented with 25-50 µM Ac₄ManNAz for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

-

Gently wash the cells three times with ice-cold PBS containing 1% BSA to remove residual unincorporated azido sugar.

-

Prepare a labeling solution of the DBCO-fluorophore in PBS with 1% BSA. A final concentration of 10-20 µM is typically sufficient.

-

Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS with 1% BSA to remove excess DBCO-fluorophore.

-

The cells are now fluorescently labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.

Protocol 3: Bioorthogonal Sonogashira Coupling on an Iodinated Aryl Moiety in a Biomolecule

This protocol provides a general procedure for the palladium-catalyzed coupling of a terminal alkyne to a biomolecule containing an aryl iodide.

Materials:

-

Aryl iodide-functionalized biomolecule (e.g., protein, DNA) in an appropriate buffer (e.g., HEPES, phosphate (B84403) buffer, pH 7.5-8.0)

-

Terminal alkyne probe

-

Pd(OAc)₂ stock solution (10 mM in DMSO)

-

Water-soluble phosphine (B1218219) ligand (e.g., TPPTS) stock solution (50 mM in water)

-

Diisopropylethylamine (DIPEA)

-

Degassed buffer

Procedure:

-

In an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve the aryl iodide-functionalized biomolecule in the degassed buffer to a final concentration of 10-100 µM.

-

Add the terminal alkyne probe to a final concentration of 5-10 equivalents relative to the biomolecule.

-

Add the water-soluble phosphine ligand to a final concentration of 4-8 mol% relative to the biomolecule.

-

Add Pd(OAc)₂ to a final concentration of 1-2 mol% relative to the biomolecule.

-

Add DIPEA to a final concentration of 2-3 equivalents relative to the biomolecule.

-

Incubate the reaction at 37°C for 2-4 hours.

-

The reaction mixture can be purified by size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Conclusion

The propargyl group is a cornerstone of bioorthogonal chemistry, offering a small, stable, and versatile handle for the precise chemical modification of biomolecules. The development of reactions such as CuAAC, SPAAC, and bioorthogonal Sonogashira coupling has provided a powerful toolkit for researchers in chemical biology and drug development. The ability to incorporate the propargyl group into virtually any class of biomolecule through metabolic labeling or chemical synthesis, combined with the high specificity and efficiency of its ligation reactions, ensures that the propargyl group will continue to be an indispensable tool for probing and manipulating biological systems with molecular precision. Future developments will likely focus on expanding the repertoire of bioorthogonal reactions involving the propargyl group and developing new methods for its targeted incorporation into specific cellular components.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydroxyl Functionality of Propargyl-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-OH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal alkyne (propargyl group) and a primary hydroxyl group separated by a diethylene glycol (PEG2) spacer, offers dual reactivity for sequential or orthogonal chemical modifications. While the propargyl group is predominantly used for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the hydroxyl (-OH) group provides a versatile handle for a multitude of chemical transformations, enabling the attachment of various molecular entities. This guide focuses on the chemical properties, reactivity, and experimental protocols related to the hydroxyl functionality of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing and executing chemical reactions, as well as for the purification and characterization of its derivatives.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | |

| Purity | Typically ≥95% | |

| Boiling Point | 81 °C at 1 mmHg | |

| Density | 1.06 g/cm³ | |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM) | |

| Storage Conditions | Recommended storage at -20°C or 4°C for long-term stability |

Reactivity of the Hydroxyl Group

The primary hydroxyl group of this compound is a versatile functional group that can undergo a variety of chemical reactions common to alcohols. This allows for the introduction of a wide range of functionalities, enabling the covalent attachment of drugs, targeting ligands, or other biomolecules. Key reactions involving the hydroxyl group include esterification, etherification, activation for nucleophilic substitution, and oxidation.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the hydroxyl group of this compound. These protocols are based on established chemical transformations of PEG linkers and propargylic alcohols.

Esterification with a Carboxylic Acid

Esterification is a common method to link molecules containing a carboxylic acid to the hydroxyl group of this compound, forming a stable ester bond.

Protocol: Fischer Esterification

This protocol describes a classic acid-catalyzed esterification.

-

Materials:

-

This compound

-

Carboxylic acid of interest

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in the anhydrous solvent.

-

Add a catalytic amount of concentrated sulfuric acid or PTSA (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For reactions in toluene, a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.

-

Activation of the Hydroxyl Group for Nucleophilic Substitution

To facilitate the reaction with nucleophiles such as amines or thiols, the hydroxyl group is often converted into a better leaving group, such as a tosylate or a p-nitrophenyl carbonate.

Protocol: Tosylation of the Hydroxyl Group

This protocol is adapted from a standard procedure for activating hydroxyl-PEG linkers for PROTAC synthesis.

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (TEA) or pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the tosylated intermediate (Propargyl-PEG2-OTs).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylated product is often used in the next step without further purification.

-

Protocol: Activation with p-Nitrophenyl Chloroformate (p-NPC)

This method creates an activated carbonate that readily reacts with primary amines. This protocol is based on the functionalization of a longer-chain propargyl-PEG-OH.

-

Materials:

-

This compound

-

p-Nitrophenyl chloroformate (p-NPC)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous DCM at 0°C.

-

Add a solution of p-NPC (2.0 equivalents) in anhydrous DCM dropwise to the mixture.

-

The reaction is allowed to proceed for 2 hours at 0°C and then at room temperature for 24 hours with stirring.

-

After concentration, the product can be obtained by precipitation in cold diethyl ether and dried under vacuum. A yield of approximately 80% can be expected based on similar reactions with longer PEG chains.

-

Introduction of a Carboxyl Group via Reaction with Succinic Anhydride (B1165640)

This protocol allows for the conversion of the terminal hydroxyl group into a carboxylic acid, which can then be used for further conjugation, for example, through amide bond formation.

-

Materials:

-

This compound

-

Succinic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous 1,4-dioxane (B91453) or DCM

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent), succinic anhydride (1.05 equivalents), and DMAP (1.05 equivalents) in anhydrous 1,4-dioxane.

-

Add triethylamine (1.05 equivalents) to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the solution under vacuum and then precipitate the product in diethyl ether.

-

The crude product can be purified by crystallization from THF/diethyl ether to yield the carboxylic acid-terminated product. A near-quantitative conversion can be expected.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows involving the hydroxyl functionality of this compound.

Propargyl-PEG2-OH: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-OH is a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the presence of a terminal alkyne group, which can participate in "click chemistry" reactions, and a hydroxyl group that allows for further derivatization. As with any reactive chemical, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.

| Property | Value | Source |

| CAS Number | 7218-43-1 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 81 °C at 1 mmHg | [1] |

| Density | 1.06 g/cm³ | [1] |

| Flash Point | 90.3 ± 21.8 °C | [1] |

| IUPAC Name | 2-[2-(2-propynyloxy)ethoxy]ethanol | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. |

Source:[1]

Precautionary Statements: A comprehensive list of precautionary statements provides guidance on preventing exposure and responding to incidents.

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P362 | Take off contaminated clothing and wash it before reuse. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source:[1]

Toxicological Information

| Compound | Route | Species | Value | Source |

| Propargyl Alcohol | Oral LD50 | Male Rat | 110 mg/kg | [3] |

| Propargyl Alcohol | Oral LD50 | Female Rat | 55 mg/kg | [3] |

| Propargyl Alcohol | Inhalation LC50 | Rat (2-hour) | 850 ppm | [2][4] |

Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar irritant and toxic properties.

Handling and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5]

-

Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.[6]

-

Respiratory Protection: If working outside of a fume hood or in situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Remove contaminated clothing and wash it before reuse.[5]

Storage Conditions

-

Temperature: Store in a cool, dry place. Recommended storage temperatures vary by supplier, with some suggesting 4°C and others -20°C for long-term storage.[1][8] Always refer to the supplier's specific recommendations.

-

Incompatible Materials: Keep away from oxidizing agents and strong acids to prevent hazardous reactions.[9]

-

Container: Store in a tightly sealed, properly labeled container.[9]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as described in Section 4.2.

-

Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for proper disposal.[5] Do not allow the chemical to enter drains or waterways.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Logic Diagrams

To visually represent the safe handling procedures, the following diagrams have been created using the DOT language.

Caption: General Laboratory Workflow for Safe Handling of this compound.

Caption: Emergency Response Logic for this compound Exposure.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acute oral toxicity as LD50 (mg/kg) of propargyl alcohol to male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. csub.edu [csub.edu]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rawsource.com [rawsource.com]

- 10. file.ambeed.com [file.ambeed.com]

- 11. research.uga.edu [research.uga.edu]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Propargyl-PEG2-OH: A Versatile Linker for Advanced Bioconjugation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-OH, a heterobifunctional molecule featuring a terminal alkyne and a primary alcohol separated by a diethylene glycol (PEG2) spacer, has emerged as a critical building block in modern chemical biology and drug development. Its unique architecture allows for the straightforward and efficient linkage of diverse molecular entities, facilitating the construction of complex bioconjugates and innovative therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the technical specifications, commercial availability, and key applications of this compound, with a focus on detailed experimental protocols and the underlying chemical principles.

Commercial Suppliers and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The table below summarizes the key physicochemical properties and representative suppliers.

| Property | Value | Representative Suppliers |

| Chemical Name | 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethanol | AxisPharm, BroadPharm, Sigma-Aldrich, MedchemExpress, Amsbio, CymitQuimica, Precise PEG |

| CAS Number | 7218-43-1 | |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Colorless to pale yellow liquid or oil | |

| Boiling Point | 81 °C at 1 mmHg | |

| Density | ~1.06 g/cm³ | |

| Solubility | Soluble in water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C for long-term storage |

Core Applications: A Gateway to Advanced Molecular Architectures